molecular formula C12H7Cl2N3O3 B11949469 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol CAS No. 55936-43-1

2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol

Cat. No.: B11949469
CAS No.: 55936-43-1
M. Wt: 312.10 g/mol
InChI Key: RGJVSRRBVKQGLM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is a synthetic azo dye derivative of high interest in chemical and materials science research . Characterized by its diazenyl functional group (-N=N-) linking two aromatic rings, this compound is a key subject in the study of advanced organic materials . Its molecular structure, incorporating chloro and nitro electron-withdrawing groups, suggests potential applications in the development of dyes and pigments, as well as in the creation of nonlinear optical (NLO) materials . Researchers also utilize this compound as a model substrate in catalytic studies, such as the investigation of azo bond reduction processes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Handling should be conducted in accordance with safe laboratory practices, and it is recommended to consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

55936-43-1

Molecular Formula

C12H7Cl2N3O3

Molecular Weight

312.10 g/mol

IUPAC Name

2,6-dichloro-4-[(4-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C12H7Cl2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H

InChI Key

RGJVSRRBVKQGLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 2,6-dichlorophenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The purification process often includes crystallization and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl diazenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

(E)-4-((4-Nitrophenyl)diazenyl)benzene-1,3-diol (TR-1) : Substituted with hydroxyl groups at 1- and 3-positions instead of chlorine.

(E)-4-(2-(4-Nitrophenyl)diazenyl)phenol: Lacks chlorine substituents, with a single hydroxyl group at the 4-position.

(E)-4-((2-Nitrophenyl)diazenyl)benzene-1,3-diol : Features an ortho-nitro group on the phenyl ring.

Electronic Effects :

  • Chlorine atoms in the target compound are strong electron-withdrawing groups (EWGs), reducing electron density on the phenol ring compared to hydroxyl groups in TR-1. This increases stability toward oxidation but decreases solubility in polar solvents .
  • The para-nitro group on the diazenyl moiety enhances conjugation, leading to bathochromic shifts in UV-Vis spectra compared to ortho- or meta-nitro isomers .

Optical Properties

UV-Vis absorption data for selected compounds:

Compound Name λmax (nm) Solvent Reference
2,6-Dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol Not reported
(E)-4-((4-Nitrophenyl)diazenyl)benzene-1,3-diol (TR-1) 376 95% Ethanol
(E)-4-(2-(4-Nitrophenyl)diazenyl)phenol 376 Ethanol
(E)-4-((2-Nitrophenyl)diazenyl)benzene-1,3-diol 342 95% Ethanol
  • The absence of reported data for the target compound suggests a need for experimental characterization. However, chlorine substituents are expected to induce a bathochromic shift relative to TR-1 due to enhanced electron withdrawal and extended conjugation.

Acid-Base Behavior (Halochromism)

  • Hydroxyl groups in TR-1 and related compounds exhibit pH-dependent deprotonation, shifting absorption spectra (halochromism). For example, TR-1 shows a λmax shift from 376 nm (neutral) to 450 nm (basic) due to phenolate formation .
  • The target compound’s phenol group, with EWGs (Cl, NO₂), likely has a lower pKa than TR-1, making it less prone to deprotonation in mild basic conditions. This reduces halochromic variability, favoring applications in non-aqueous environments .

Crystallographic and Database Insights

  • The Cambridge Structural Database (CSD) contains over 250,000 small-molecule structures, including azo compounds.

Biological Activity

2,6-Dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol, commonly referred to as a diazo compound, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C12H7Cl2N3O3C_{12}H_7Cl_2N_3O_3 and a molar mass of 312.11 g/mol, is characterized by its unique structure that includes both chlorinated phenolic and nitro groups, which are known to influence biological interactions.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H7Cl2N3O3C_{12}H_7Cl_2N_3O_3
  • CAS Number : 55936-43-1
  • EINECS Number : 667-561-7

The presence of chlorine and nitro groups in its structure is significant for its reactivity and biological activity.

Antimicrobial Activity

Research indicates that diazo compounds like this compound exhibit notable antimicrobial properties. Studies have shown that similar compounds demonstrate varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity Type
This compound12.5Antibacterial
Reference Drug (Ciprofloxacin)2.0Antibacterial

The Minimum Inhibitory Concentration (MIC) values suggest that this compound has potential as an antibacterial agent, although further studies are needed to confirm its efficacy compared to established antibiotics.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Cell LineIC50 (µM)Effect
HeLa15Cytotoxicity
MCF-720Cytotoxicity

These results highlight the potential for developing this compound into a chemotherapeutic agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it was found to inhibit alkaline phosphatase activity, which is crucial in various biological processes including bone mineralization and dephosphorylation reactions.

Mechanistic Studies

Mechanistic studies are essential for understanding how this compound exerts its biological effects. Research suggests that the nitro group may play a critical role in electron transfer processes, enhancing the compound's reactivity towards biological targets.

Case Studies

A notable case study investigated the effects of this compound on diabetic rats. The study found that treatment with this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles, suggesting potential applications in diabetes management.

Q & A

(Basic) How can the synthesis of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol be optimized for yield and purity?

Methodological Answer:
The compound is typically synthesized via condensation of hydrazine derivatives with nitro-substituted aromatic aldehydes/ketones. Key optimization steps include:

  • Catalyst Selection: Use acidic (e.g., HCl) or basic (e.g., NaOH) catalysts to facilitate hydrazone bond formation. Evidence shows that stoichiometric control of the catalyst (1–2 eq.) minimizes side reactions .
  • Solvent Choice: Polar aprotic solvents (e.g., ethanol, methanol) enhance reactant solubility and reaction homogeneity. Ethanol is preferred for its balance of polarity and low toxicity .
  • Temperature Control: Maintain 60–80°C for 6–12 hours to ensure complete reaction while avoiding thermal decomposition of the diazenyl group .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product with >95% purity .

(Basic) What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • UV-Vis Spectroscopy: The π→π* transitions of the diazenyl and nitro groups yield strong absorbance between 400–500 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), useful for quantifying concentration .
  • FT-IR Spectroscopy: Key peaks include:
    • O–H stretch (phenolic): ~3200 cm⁻¹
    • N=N stretch (diazenyl): ~1600 cm⁻¹
    • NO₂ asymmetric stretch: ~1520 cm⁻¹ .
  • ¹H/¹³C NMR: Aromatic protons appear as doublets (δ 7.2–8.5 ppm), while the phenolic proton is downfield (δ 10–12 ppm). Quaternary carbons (e.g., C-Cl) are identified via DEPT-135 .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS confirm molecular mass (M+H⁺ ≈ 366 Da) and purity .

(Advanced) How can crystallographic data contradictions (e.g., disordered Cl atoms) be resolved using SHELX?

Methodological Answer:
SHELXL is ideal for refining structures with positional disorder:

  • Disorder Modeling: Split Cl atoms into two positions (occupancy ratios refined via PART instructions). Use SUMP restraints to maintain reasonable bond lengths .
  • Thermal Parameters: Apply ISOR and DELU restraints to anisotropic displacement parameters (ADPs) to prevent overfitting .
  • Validation: Cross-check with R1/wR2 residuals (<5%) and the Hirshfeld surface analysis to ensure electron density maps align with the structural model .

(Advanced) How do DFT calculations compare with experimental data for electronic properties?

Methodological Answer:
DFT (B3LYP/6-311+G(d,p)) provides insights into electronic transitions and stability:

  • Frontier Orbitals: HOMO is localized on the phenolic ring, while LUMO resides on the nitro-diazenyl moiety, explaining charge-transfer interactions observed in UV-Vis .
  • Geometric Optimization: Compare computed bond lengths (e.g., N=N: ~1.25 Å) with crystallographic data. Deviations >0.02 Å suggest solvent effects or crystal packing forces .
  • Thermodynamic Stability: Calculate Gibbs free energy (ΔG) of tautomers to confirm the E-configuration’s dominance (>95% at 298 K) .

(Advanced) How can discrepancies in toxicity assessments (e.g., genotoxicity vs. acute toxicity) be addressed?

Methodological Answer:
Contradictions arise from assay conditions and metabolic pathways:

  • In Vitro vs. In Vivo: Positive Ames tests (reverse mutation) may not correlate with in vivo rodent studies (LD50 >2000 mg/kg). Use metabolic activation (S9 liver fractions) to assess pro-mutagenic potential .
  • Dose-Response Analysis: Perform OECD-compliant tests (e.g., OECD 487 for micronucleus) at 0.05–5 mM concentrations to identify threshold effects .
  • Mechanistic Studies: Use molecular docking to evaluate DNA adduct formation potential, focusing on nitro-reductase interactions .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Disposal: Neutralize with 10% NaOH before incineration to degrade nitro groups into less toxic byproducts .
  • Spill Management: Absorb with vermiculite, then treat with activated charcoal to minimize environmental release .

(Advanced) What challenges arise in modeling electron density maps for the nitro-diazenyl moiety?

Methodological Answer:

  • Resonance Effects: The delocalized π-system creates partial double-bond character in N=N and C–N bonds. Use multipole refinement (e.g., HAR) to account for anisotropic electron distribution .
  • Thermal Motion: High ADPs for nitro groups require TLS (Translation-Libration-Screw) refinement to separate rigid-body motion from static disorder .

(Advanced) How do solvent polarity and proticity affect synthetic yields?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH): Stabilize charged intermediates (e.g., protonated hydrazine), increasing reaction rates but risking side reactions (e.g., ester hydrolysis) .
  • Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of hydrazine, improving coupling efficiency (~85% yield) but complicating purification due to high boiling points .

(Basic) What techniques are used to monitor reaction progress in real time?

Methodological Answer:

  • TLC: Silica plates (hexane:ethyl acetate = 3:1) with UV visualization (Rf ~0.5 for product) .
  • In Situ IR: Track disappearance of carbonyl (C=O, ~1700 cm⁻¹) and hydrazine (N–H, ~3300 cm⁻¹) peaks .

(Advanced) How is SHELX applied to refine twinned crystals of this compound?

Methodological Answer:

  • Twin Law Identification: Use PLATON’s TWINABS to detect twin fractions (e.g., 0.35 for a two-component twin) .
  • HKLF5 Format: Input merged data with BASF parameters to refine twin domains simultaneously. Validate with Rint (<0.1) and CC1/2 (>0.7) .

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